molecular formula C11H10N4O2 B1491884 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole CAS No. 2098112-82-2

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole

Cat. No.: B1491884
CAS No.: 2098112-82-2
M. Wt: 230.22 g/mol
InChI Key: RJICOKYARORYMG-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group and a methoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole typically involves the reaction of 3-methoxybenzaldehyde with 2-azidomethyl-oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to maintain consistency and efficiency. The process may also include purification steps to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.

  • Industry: It can be employed in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways. The azidomethyl group, in particular, can act as a reactive moiety, participating in click chemistry reactions, which are useful in various biological and chemical applications.

Comparison with Similar Compounds

  • 2-(Azidomethyl)pyridine

  • 2-(Azidomethyl)benzoic acid

  • 2-(Azidomethyl)-1,3,3-trimethylcyclohexene

Uniqueness: 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to other azidomethyl-containing compounds. Its methoxyphenyl group adds additional complexity and potential for diverse applications.

Properties

IUPAC Name

2-(azidomethyl)-5-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-16-9-4-2-3-8(5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICOKYARORYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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